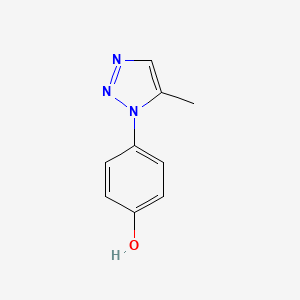

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84292-48-8 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(5-methyltriazol-1-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-7-6-10-11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |

InChI Key |

XDILZSDEOACNKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Phenol and Analogous Triazole Phenol Systems

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency, high yield, and exceptional regioselectivity. nih.govfrontiersin.org This reaction has become the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govrsc.org The copper catalyst is essential for directing the reaction pathway, which proceeds under mild conditions and tolerates a wide variety of functional groups. nih.govmdpi.com

| Catalyst System | Key Features | Typical Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuBr) | Readily available and effective. Often used with a reducing agent (e.g., sodium ascorbate) if starting from Cu(II). | Room temperature, various solvents (e.g., CH2Cl2, H2O/t-BuOH). | High yields of 1,4-disubstituted triazoles. | frontiersin.orgmdpi.com |

| Functionalized NHC-based Polynuclear Catalysts | High activity at very low catalyst loadings (ppm levels). | Room temperature, neat conditions, inert atmosphere. | Quantitative conversion in minutes. | nih.gov |

| Ag2O–ZnO Nanoparticles | Copper-free bimetallic catalyst for one-pot synthesis. | Room temperature, no external additives required. | 100% regioselectivity for 1,4-isomer, catalyst is recoverable. | rsc.org |

To construct the specific 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol scaffold using CuAAC, the necessary precursors are 4-azidophenol (B2928251) (or a protected variant) and propyne (B1212725). The substituted phenyl azide (B81097) provides the N1-aryl portion of the triazole, while the alkyne determines the C4 and C5 substituents.

The synthesis of the required aryl azide, such as 4-azidophenol, can be accomplished from the corresponding aniline (B41778) (4-aminophenol). nih.gov The reaction of anilines with reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) provides a direct route to the aryl azide precursor. nih.gov Alternatively, aryl halides can be converted to aryl azides via a copper-catalyzed reaction with sodium azide. nih.gov

Once the 4-azidophenol is obtained, its reaction with propyne in the presence of a copper(I) catalyst yields the target molecule, this compound. The regioselectivity of the CuAAC ensures that the methyl group from propyne is located at the C5 position and the hydrogen at the C4 position, leading exclusively to the desired 1,4,5-substituted pattern (where the N1 and C4 positions are substituted by the main reactant groups).

Alternative and Non-Click Synthetic Approaches

While CuAAC is a dominant methodology, several other powerful synthetic strategies exist for assembling and functionalizing triazole-phenol systems. These methods offer alternative pathways that can be advantageous for creating more complex analogs or when CuAAC is not suitable.

The Mitsunobu reaction and Suzuki-Miyaura cross-coupling are cornerstone reactions in modern organic synthesis that can be applied to the construction of complex triazole analogs.

The Mitsunobu reaction facilitates the formation of C-O, C-N, and C-S bonds by converting a primary or secondary alcohol into an ester, imide, or thioether. nih.govnii.ac.jp In the context of triazole synthesis, it can be used to couple a phenolic component with a side chain that is later converted into, or already contains, an azide for subsequent cycloaddition. nih.govnih.gov A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, which is crucial in chiral synthesis. nii.ac.jp

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govresearchgate.net This reaction is exceptionally useful for functionalizing pre-formed triazole rings. For instance, a halo-substituted phenyl-1,2,3-triazole can be coupled with a variety of aryl or vinyl boronic acids to introduce molecular diversity. nih.govfrontiersin.org This strategy allows for the late-stage modification of the triazole scaffold, providing access to a broad library of analogs from a common intermediate. nih.gov

A synthetic sequence might involve an initial CuAAC reaction to form a bromo-functionalized triazole-phenol, followed by a Suzuki-Miyaura coupling to introduce further aryl substituents, showcasing the synergy between these methods. nih.gov

The acetyl group on 1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a versatile chemical handle that can participate in various condensation reactions to elaborate the triazole core. This ketone, which can be synthesized by the cycloaddition of aryl azides with acetylacetone, serves as a key building block. researchgate.net

One of the most common transformations is the Claisen-Schmidt condensation , an aldol (B89426) condensation between a ketone and an aromatic aldehyde in the presence of a base (like NaOH) or acid catalyst. mdpi.com Reacting 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethan-1-one with various benzaldehydes yields the corresponding chalcones (α,β-unsaturated ketones). mdpi.comnih.gov These chalcones are valuable intermediates themselves and can be further cyclized with reagents like thiosemicarbazide (B42300) to form more complex heterocyclic systems, such as pyrazolin-N-thioamides. nih.gov

| Triazole Reactant | Condensation Partner | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 2-Naphthaldehyde | Claisen-Schmidt Condensation | Chalcone (B49325) | mdpi.com |

| 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation | Chalcone | nih.gov |

| 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Hydroxylamine hydrochloride | Condensation | Oxime | mdpi.com |

| 1-(5-Methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones | Isatin | Pfitzinger reaction | Quinolinecarboxylic acids | researchgate.net |

Solid-phase synthesis offers a powerful platform for generating libraries of triazole derivatives by immobilizing one of the reactants on a polymer support. researchgate.net This technique simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.

In a typical solid-phase approach for triazole synthesis, an azide functionality is anchored to the polymer resin. This is often achieved by treating a polymer-bound halide with sodium azide. researchgate.net The immobilized azide is then reacted with a solution containing the desired alkyne precursor, leading to the formation of the polymer-bound 1,2,3-triazole via a 1,3-dipolar cycloaddition. The final step involves cleaving the triazole product from the solid support, commonly using an acid such as trifluoroacetic acid. researchgate.net This methodology is highly adaptable for combinatorial chemistry and the high-throughput synthesis of diverse triazole libraries. researchgate.net

Green Chemistry Approaches and Aqueous Medium Syntheses

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering more environmentally friendly and efficient alternatives to traditional methods. bohrium.comrsc.org This shift involves the use of sustainable solvents, eco-friendly catalysts, and energy-efficient reaction conditions. rsc.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is central to these green approaches. wikipedia.org This reaction is highly efficient for creating the 1,2,3-triazole ring from an azide and a terminal alkyne. wikipedia.orgnih.gov A significant advancement in the green synthesis of these compounds is the use of water as a reaction medium. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. consensus.app

Various catalytic systems have been developed to facilitate the CuAAC reaction in aqueous media. These often involve a copper(I) source, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. bohrium.com The efficiency of these aqueous reactions can be dramatically enhanced by additives. For instance, the zwitterionic compound betaine (B1666868) has been shown to accelerate the CuAAC reaction in water, allowing for a significant reduction in the copper catalyst concentration to parts-per-million (ppm) levels. rsc.org

Beyond water, other green solvents have been successfully employed for 1,2,3-triazole synthesis, including glycerol (B35011) and deep eutectic solvents. consensus.app The use of heterogeneous catalysts, such as copper nanoparticles or zinc-based nanocrystals, further enhances the sustainability of the process. consensus.apprsc.org These catalysts can often be recovered and reused, minimizing waste. rsc.org Energy sources like ultrasound and microwave irradiation have also been utilized to promote these reactions, often leading to reduced reaction times and improved yields. mdpi.com

The table below summarizes various green chemistry approaches applicable to the synthesis of 1,2,3-triazole systems.

| Catalyst/System | Solvent | Key Features | Reference |

| Cu(I) with Betaine | Water | Reduces Cu(I) concentration to ppm levels; mild, ambient temperature conditions. | rsc.org |

| CuSO₄/Sodium Ascorbate | Water/DMF | Eco-friendly catalyst system; high yields and purity. | bohrium.com |

| Cu@KCC-1-NH-CS₂ Nanoreactor | Water | Heterogeneous catalysis, enabling easy separation and reuse. | consensus.app |

| Cu(II)-azide complex | Water | Active catalyst for preparing β-hydroxy-1,2,3-triazoles. | rsc.org |

| ZnO-CTAB Nanocrystals | Water | Copper-free, reusable heterogeneous catalyst for regioselective synthesis. | rsc.org |

| Ionic Liquid/FeCl₃ | Ionic Liquid | Reusable catalytic system for 1,5-disubstituted 1,2,3-triazoles. | mdpi.com |

| None (Ultrasound) | Neat | Solvent-free conditions, promoted by sonication. | mdpi.com |

Synthesis of Precursors and Key Intermediates for this compound Derivatization

The derivatization of this compound relies on the availability of versatile precursors and key intermediates. The modular nature of the CuAAC reaction allows for the synthesis of a wide array of analogs through the variation of the azide and alkyne starting materials.

For the synthesis of the parent compound, this compound, the primary precursors are 4-azidophenol and propyne.

Synthesis of Aryl Azide Precursors:

A common and well-established method for synthesizing aryl azides, such as 4-azidophenol, is the diazotization of the corresponding aniline followed by substitution with an azide anion. smolecule.com This process typically involves:

Diazotization: Treating the starting aniline (e.g., 4-aminophenol) with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This forms a reactive diazonium salt intermediate.

Azidation: The subsequent addition of an azide source, typically sodium azide (NaN₃), to the diazonium salt solution. The azide ion displaces the diazonium group to yield the desired aryl azide. smolecule.com

Alternative methods for aryl azide synthesis have been developed to avoid the use of potentially explosive sodium azide. One such protocol involves the one-pot conversion of anilines to aryl azides via aryl hydrazine (B178648) intermediates using reagents like isopropyl nitrite. scielo.br Electrochemical methods for the C-H azidation of anilines have also been reported, offering a metal-free approach under mild conditions. acs.org

The table below outlines common methods for the synthesis of the key 4-azidophenol intermediate.

| Starting Material | Reagents | Key Steps | Reference |

| 4-Aminophenol | 1. NaNO₂, HCl (0-5 °C) 2. NaN₃ | Diazotization of the amine, followed by nucleophilic substitution with azide. | smolecule.com |

| 4-Iodophenol | NaN₃, CuI, Ligand | Copper-catalyzed Ullmann-type cross-coupling reaction. | |

| Phenols | 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (B91526) (IPrAP), Base, then NaN₃ | Diazo-transfer reaction to form a diazoquinone, followed by reaction with sodium azide. | nii.ac.jp |

Synthesis of Alkyne Precursors and Other Intermediates:

The alkyne required for the synthesis of the title compound is propyne. For derivatization, a variety of terminal alkynes can be employed. These are often commercially available or can be synthesized through standard organic chemistry techniques, such as the Sonogashira coupling or by reacting acetylides with appropriate electrophiles.

For more complex derivatizations, other key intermediates are synthesized. For example, 1,2,4-triazole-3-thiones can serve as versatile intermediates for creating hybrid molecules. farmaciajournal.com These are typically synthesized by the intramolecular cyclization of the corresponding 4-R-1-cyanoacetyl thiosemicarbazides. farmaciajournal.com The development of catalytic enantioselective methods allows for the synthesis of chiral building blocks, which are crucial for producing stereochemically defined triazole derivatives. nih.gov

By strategically choosing and synthesizing these azide and alkyne precursors, a diverse library of derivatives based on the 4-(1H-1,2,3-triazol-1-yl)phenol scaffold can be efficiently assembled for further research.

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Phenol Derivatives

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(5-methyl-1H-1,2,3-triazol-1-yl)phenol is a primary site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as sulfamoylation, esterification, and etherification.

Sulfamoylation and Esterification Reactions

The phenolic hydroxyl group can be readily converted into a sulfamate (B1201201) ester. In a study on analogous 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, sulfamoylation was achieved by reacting the phenol (B47542) with sulfamoyl chloride, which can be generated in situ. acs.orgnih.gov This reaction is typically carried out under anhydrous conditions. The resulting sulfamoylated derivatives have been investigated for their biological activities. acs.orgnih.govnih.gov

Esterification of the phenolic hydroxyl group can be accomplished through various methods. A common approach involves the reaction of the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. medcraveonline.com For instance, the esterification of phenolic compounds can be carried out using a carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through catalysis with acids like p-dodecylbenzenesulfonic acid (DBSA). organic-chemistry.org Enzymatic esterification, employing lipases, offers a milder and often more selective alternative. medcraveonline.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Sulfamoylation | Sulfamoyl chloride (in situ), anhydrous conditions | Aryl sulfamate | acs.orgnih.gov |

| Esterification | Carboxylic acid, EDCI, NaHCO3, 5% H2O-CH3CN | Aryl ester | organic-chemistry.org |

| Esterification | Carboxylic acid, DBSA, in water | Aryl ester | organic-chemistry.org |

| Enzymatic Esterification | Carboxylic acid, Lipase (e.g., Lipozyme TLIM), organic solvent | Aryl ester | medcraveonline.com |

Ether Formation and Related O-Alkylation Reactions

The Williamson ether synthesis is a widely employed method for the O-alkylation of phenols to form ethers. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.commiracosta.edu For phenols, which are more acidic than alcohols, a moderately strong base like sodium hydroxide (B78521) or potassium hydroxide is sufficient for deprotonation. youtube.com The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. miracosta.edu

Another approach for O-alkylation is the use of dimethyl ether (DME) as a methylating agent in the presence of a solid acid catalyst, such as phosphotungstic acid on γ-Al2O3. mdpi.com This method offers an alternative to traditional alkylating agents. mdpi.com

| Method | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaOH, KOH) 2. Alkyl halide (e.g., R-Br, R-I) | Aryl ether | masterorganicchemistry.comyoutube.com |

| Alkylation with Dimethyl Ether | Dimethyl ether, Solid acid catalyst (e.g., PTA/γ-Al2O3) | Aryl methyl ether | mdpi.com |

Modifications and Hybridization of the Triazole Ring System

The 1,2,3-triazole ring is a stable aromatic system, but it can undergo various modifications, including reactions at its carbon atoms and fusion with other heterocyclic rings.

Reactions Involving the 4-Position of the 1,2,3-Triazole Ring

The 4-position of the 1,2,3-triazole ring can be a site for further functionalization. While the initial synthesis of the this compound core establishes the substitution at this position, subsequent reactions on derivatives can be envisioned. For instance, if a suitable leaving group were present at the 4-position, it could be displaced by nucleophiles. More commonly, functional groups attached to the 4-position can be modified. For example, a 4-acyl-1,2,3-triazole can undergo reactions at the carbonyl group, such as condensation reactions. In one study, a 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one underwent a Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325) derivative. mdpi.com

Formation of Fused Heterocyclic Systems Containing the Triazole Moiety

The triazole ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. A powerful strategy for constructing such polycyclic frameworks involves intramolecular palladium-catalyzed reactions. One reported method describes the synthesis of 1,2,3-triazole-fused heterocycles through the cyclization of 5-iodotriazoles. rsc.orgnih.gov This process typically involves an initial copper-catalyzed cycloaddition to form the triazole ring bearing an iodo-substituent, followed by an intramolecular palladium-catalyzed direct arylation or Heck reaction to form the fused ring system. rsc.orgnih.gov This approach allows for the creation of a variety of fused systems with good to excellent yields.

Another strategy involves the use of 4-amino-1,2,4-triazole-5-thiones as synthons for the preparation of fused systems like 1,2,4-triazolo[3,4-b] nih.govorganic-chemistry.orgresearchgate.netthiadiazoles. tandfonline.com While this example pertains to a 1,2,4-triazole (B32235), similar principles of using a functionalized triazole to build a fused ring can be applied to 1,2,3-triazole systems.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl rings of this compound and its derivatives can be functionalized using these powerful reactions, provided a suitable leaving group (e.g., bromine, iodine, or a triflate) is present on one of the aryl rings.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for the synthesis of biaryl compounds and can be applied to functionalize the phenyl or phenol rings of the title compound's derivatives. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The Sonogashira cross-coupling reaction provides a route to aryl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide. mdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com This would allow for the introduction of alkyne functionalities onto the aryl rings of the this compound scaffold.

The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction could be used to introduce vinyl groups onto the aryl rings of the molecule.

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halide/triflate + Organoboron compound | Pd catalyst (e.g., Pd(dppf)Cl2), Base | Aryl-Aryl | mdpi.com |

| Sonogashira | Aryl halide/triflate + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne | mdpi.com |

| Heck | Aryl halide/triflate + Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | Aryl-Vinyl | clockss.org |

Computational and Theoretical Investigations of 4 5 Methyl 1h 1,2,3 Triazol 1 Yl Phenol and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to analyze triazole and phenol (B47542) derivatives, providing high-accuracy information on their geometric and electronic properties. researchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of molecules. By determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can calculate key quantum chemical reactivity descriptors. nih.govresearchgate.net These include electronegativity (χ), global hardness (η), softness (δ), and the electrophilicity index (ω). nih.gov The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. sapub.org

For triazole derivatives, analysis of the molecular orbitals often reveals that the electron density in the HOMO and LUMO is distributed across different parts of the molecule. For instance, in related compounds, the HOMO is frequently localized on the phenol ring, while the LUMO is centered on the triazole moiety or other acceptor groups. This distribution signifies the potential for intramolecular charge transfer from the electron-donating phenol group to the electron-accepting triazole portion. sapub.org The Molecular Electrostatic Potential (MEP) map further visualizes the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. nih.gov

Table 1: Key Quantum Chemical Descriptors Calculated by DFT This table is illustrative, based on typical findings for related compounds.

| Descriptor | Symbol | Formula | Typical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Electron-attracting power |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness | S | 1/η | Measure of reactivity |

| Electrophilicity Index | ω | χ2/2η | Propensity to accept electrons |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting and interpreting various spectroscopic data. Theoretical calculations of FT-IR and FT-Raman spectra are often performed to assign vibrational modes observed in experimental spectra. nih.gov The potential energy distribution (PED) analysis helps in making definitive assignments for the vibrational bands. nih.gov

For UV-Vis absorption spectra, TD-DFT calculations can predict the electronic transitions, including their maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.netnih.gov These calculations help to understand the nature of the electronic transitions, which are often characterized as n → π* or π → π* transitions within the aromatic and heterocyclic rings. researchgate.net The solvent effects on these spectra can also be modeled, providing a more accurate comparison with experimental results obtained in solution. sapub.orgnih.gov Studies on related triazole compounds have shown good agreement between theoretically computed spectra and experimental data. researchgate.netsapub.org

DFT calculations are crucial for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. nih.gov For derivatives of phenol, DFT has been used to study the chemoselectivity of reactions involving transition-metal carbenes, such as selective C-H versus O-H bond insertions. nih.govresearchgate.net

These theoretical studies can map out the entire reaction pathway, calculating the activation energies for each step. The results reveal that for certain metal catalysts, the nucleophilic addition of the phenol to the metal carbene is the rate-determining step. nih.gov By analyzing the electronic structures of intermediates and transition states, researchers can understand why a particular catalyst or set of reaction conditions favors one product over another, which is essential for designing efficient and selective synthetic routes. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of molecules and their complexes over time. For compounds like 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol and its derivatives, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as enzymes or receptors. pensoft.netsamipubco.com

Starting from a docked pose obtained from molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. pensoft.net Key metrics analyzed during the simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. The analysis of hydrogen bonds and other non-covalent interactions throughout the simulation can confirm the persistence of key binding interactions. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. researchgate.net

For phenol and triazole derivatives, QSAR models have been developed to predict various activities, including toxicity and receptor binding affinity. nih.govresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic, or structural in nature. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create the predictive model. nih.gov The predictive power of a QSAR model is typically validated using an external set of compounds not used in the model's training. nih.govnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. semanticscholar.org For targets relevant to diseases like cancer or infections, derivatives of this compound can be screened against the target's binding site. nih.gov

Molecular docking is a key component of virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org The docking process results in a score that estimates the binding affinity, with lower scores generally indicating better binding. samipubco.com Compounds with high docking scores and favorable interactions with key amino acid residues in the active site are selected as "hits." nih.gov These hits can then be used as a starting point for virtual ligand design, where the structure is computationally modified to improve its binding affinity and other drug-like properties. researchgate.net

Advanced Applications in Medicinal Chemistry: Mechanistic Insights Excluding Clinical Human Trial Data

Receptor Modulation and Ligand-Receptor Interactions

There is currently no available data to populate these specific topics for the requested compound.

Pregnane (B1235032) X Receptor (PXR) Antagonism and Inverse Agonism

The pregnane X receptor (PXR) is a critical nuclear receptor that regulates the metabolism of a wide array of foreign substances, including many drugs. Its activation can lead to undesirable drug-drug interactions, diminishing the efficacy of co-administered medications. Consequently, the development of PXR antagonists is a significant area of research.

While direct studies on 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol are not extensively documented in publicly available research, comprehensive studies on structurally similar 1,4,5-substituted 1,2,3-triazole analogs have identified them as potent and specific antagonists of the human PXR (hPXR). High-throughput screening of a vast chemical library led to the identification of compounds with a 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole scaffold as particularly effective hPXR antagonists.

Further research into this class of molecules led to the development of SPA70, a compound featuring the 5-methyl-1H-1,2,3-triazole ring system, which has demonstrated both antagonistic and inverse agonistic activity against PXR. Inverse agonists not only block the action of an agonist but also reduce the basal activity of the receptor. The 5-methyl-1H-1,2,3-triazole moiety in SPA70 was found to be crucial for retaining the highest binding affinity and biological activity. Modifications to this ring system generally led to a decrease in antagonistic and inverse agonistic properties. This suggests that the 5-methyl-1H-1,2,3-triazolyl group, as present in this compound, is a key pharmacophore for PXR modulation.

Molecular Docking and Binding Affinity Analysis with Target Proteins

Molecular docking studies provide valuable insights into the binding modes and affinities of small molecules with their protein targets. For derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, which are structurally analogous to the subject compound, molecular docking has been employed to predict their interactions with various enzymes and receptors involved in hormone biosynthesis and signaling pathways. These studies have shown that the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core can effectively bind to the active sites of these proteins.

The binding energy, a measure of the affinity between the ligand and its target, is a key parameter in these in silico analyses. For a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, docking studies revealed favorable binding energies with several molecular targets.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Aromatase (AROM) | -9.5 |

| 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Aromatase (AROM) | -10.2 |

| 4-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)phenol | Aromatase (AROM) | -10.1 |

| 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Estrogen Receptor α (ERα) | -8.8 |

| 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Estrogen Receptor α (ERα) | -9.1 |

| 4-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)phenol | Estrogen Receptor α (ERα) | -9.0 |

These computational findings suggest that the 4-(triazol-1-yl)phenol scaffold can serve as a versatile platform for designing inhibitors of various biological targets. The specific interactions observed in docking studies, such as hydrogen bonds and hydrophobic interactions, help to rationalize the structure-activity relationships and guide the synthesis of more potent derivatives.

Biological Activity against Pathogenic Organisms (In Vitro Studies)

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Triazole and phenol (B47542) derivatives have independently shown promise in this area, and their combination in molecules like this compound suggests a potential for significant antimicrobial action.

Antibacterial Efficacy and Mechanism of Action

While specific data for this compound is limited, studies on related compounds provide strong indications of antibacterial potential. For instance, a series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones demonstrated strong to moderate in vitro antibacterial activity against a panel of both susceptible and resistant Gram-positive bacteria. Similarly, 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have shown notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range for some strains.

The proposed mechanisms of action for such compounds often involve the disruption of essential bacterial processes. For phenolic compounds, this can include damage to the cell membrane, leading to leakage of cellular contents and ultimately cell death. The triazole moiety can interfere with various enzymatic pathways crucial for bacterial survival.

Antifungal Properties

Triazoles are a cornerstone of antifungal therapy, with many clinically used drugs belonging to this class. Their primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Research on novel phenolic acid triazole derivatives has demonstrated their potential as antifungal agents. For example, methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate showed significant inhibitory rates against Fusarium moniliforme and Sphaeropsis sapinea. Another study on 1,2,3-triazole derivatives of 1-Benzyl-4-(phenoxymethyl) also reported potent antifungal activity against several human pathogenic fungi, including various Candida and Aspergillus species. These findings suggest that this compound, combining both the triazole and phenol moieties, is a promising candidate for further antifungal research.

| Compound Derivative | Fungal Strain | Inhibition Rate (%) at 200 µg/mL |

|---|---|---|

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Fusarium moniliforme | 76.1 |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Sphaeropsis sapinea | 75.4 |

Quorum Sensing Inhibition in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibiting QS is an attractive anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. Both phenolic compounds and triazole derivatives have been investigated as potential QS inhibitors.

Studies on novel 1,4-disubstituted 1,2,3-triazole compounds have shown their ability to inhibit QS in Pseudomonas aeruginosa. These compounds were found to effectively reduce the production of QS-controlled virulence factors. Phenolic derivatives have also been identified as inhibitors of acyl-homoserine lactone (AHL)-mediated QS signaling in P. aeruginosa. Given these precedents, this compound is a logical candidate for investigation as a QS inhibitor.

Anti-biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The disruption of biofilms is a key goal in the development of new antimicrobial therapies. Phenolic compounds have demonstrated significant anti-biofilm properties against a range of both Gram-positive and Gram-negative bacteria.

Similarly, 1,2,3-triazole derivatives have been shown to inhibit biofilm formation. For example, certain thymidine (B127349) derivatives bearing a 1,2,3-triazole ring effectively inhibited biofilm formation in P. aeruginosa. The dual nature of this compound, incorporating both a phenol and a triazole, suggests it may possess potent anti-biofilm activity, potentially through a multi-faceted mechanism that could involve both direct antimicrobial action and interference with the signaling pathways that govern biofilm development.

Antiproliferative Activity in Cell Lines (In Vitro Studies)

The 1,2,3-triazole-phenol scaffold is a recurring motif in compounds designed for anticancer applications. In vitro studies on a variety of derivatives have demonstrated significant antiproliferative effects across multiple cancer cell lines, operating through distinct cellular mechanisms.

Derivatives built upon the 1,2,3-triazole-phenol framework have shown potent growth inhibition against a range of human cancer cell lines. The activity often depends on the specific substitutions on the core structure. For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which incorporate the 5-methyl-1,2,3-triazole ring, displayed promising antiproliferative activity, with GI50 values (concentration causing 50% growth inhibition) in the nanomolar range against four tested cancer cell lines. nih.gov

In another study, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol were developed as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer. nih.govacs.orgacs.orgnih.gov One of the most active compounds in this series demonstrated an exceptionally low IC50 value of 0.21 nM in MCF-7 breast cancer cells, which was five times more potent than the reference inhibitor Irosustat. nih.govacs.orgacs.orgnih.gov Furthermore, studies on 4-substituted triazole-phenols revealed that certain inhibitors could suppress the proliferation of A549 lung cancer cells. researchgate.net

The table below summarizes the antiproliferative activities of several representative compounds featuring the triazole-phenol scaffold.

| Compound Series | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Various | - | 39 nM - 65 nM | nih.gov |

| 4-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Various | - | 22 nM - 31 nM | nih.gov |

| Sulfamoylated 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenol derivative | MCF-7 | Breast | 0.21 nM | nih.govacs.org |

| Sulfamoylated 4-(1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl)phenol derivative | MCF-7 | Breast | 1.71 nM | acs.org |

| 4-substituted triazole-phenol | A549 | Lung | Inhibited proliferation | researchgate.net |

The antiproliferative effects of triazole-containing compounds are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Various studies on related heterocyclic systems have provided mechanistic insights into these processes.

For example, novel tetrahydro- nih.govacs.orgresearchgate.nettriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase in breast cancer cells, thereby inhibiting the G1/S transition and halting cell cycle progression. nih.govresearchgate.net Similarly, certain benzimidazole-based 1,2,3-triazole hybrids were shown to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells. mdpi.com

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Studies on 1,2,3-triazole/1,2,4-oxadiazole hybrids demonstrated that the most potent derivatives promote apoptosis by activating initiator caspase-8 and executioner caspase-3. semanticscholar.org This activation is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.netsemanticscholar.org Flow cytometry analysis confirmed that treatment with these triazole derivatives significantly increases the population of apoptotic cells. nih.govresearchgate.net For instance, one triazolo-isoquinoline chalcone (B49325) increased the apoptotic death of breast cancer cells to 17.28%, compared to just 0.55% in untreated control cells. nih.govresearchgate.net This collective evidence suggests that compounds based on the this compound scaffold likely exert their antiproliferative effects by disrupting cell cycle progression and activating intrinsic and/or extrinsic apoptotic pathways.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the triazole-phenol scaffold. Research has shown that the nature and position of substituents on both the triazole and phenyl rings significantly influence biological activity.

In a study of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, it was found that derivatives with a phenyl group at the 5-position of the triazole ring (Scaffold B) were more potent than those with a methyl group (Scaffold A). nih.gov This indicates that a larger, aromatic substituent at this position enhances antiproliferative action. nih.gov

For the sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol series, the SAR analysis revealed that inhibitory potency against the steroid sulfatase enzyme depends on hydrophobicity and the type of halogen substituent on the outer phenyl ring (the one attached to the triazole nitrogen). nih.govacs.org The introduction of meta-halogen substituents increased the hydrophobic character, which likely improved the stabilization of the inhibitor-enzyme complex. nih.govacs.org Derivatives bearing fluorine atoms, particularly in a 3,5-difluoro substitution pattern, exhibited the greatest inhibitory properties. nih.govacs.org

Antioxidant Activity and Proposed Mechanisms (HAT, SETPT, SPLET)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The this compound structure contains a critical phenolic hydroxyl (-OH) group, making it a prime candidate for antioxidant activity. The primary mechanisms by which phenolic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical, quenching the radical and forming a more stable phenoxyl radical. nih.govresearchgate.net The stability of this resulting antioxidant radical is key to its efficacy.

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the phenol first transfers an electron to the free radical to form a radical cation. Subsequently, this radical cation deprotonates to yield the phenoxyl radical and a protonated species. researchgate.netnih.gov

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism also involves two steps but in a different order. First, the phenolic hydroxyl group is deprotonated, forming a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it and forming the phenoxyl radical. researchgate.netnih.gov

The presence of the -OH group on the phenyl ring of this compound is the principal determinant of its potential antioxidant activity. Studies on other phenolic triazole derivatives have confirmed their capacity for radical scavenging, often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govisres.org The specific mechanism (HAT, SET-PT, or SPLET) that predominates depends on factors such as the solvent, the structure of the antioxidant, and the nature of the free radical. For phenolic compounds, the HAT and SPLET mechanisms are often considered the most relevant pathways. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Coordination Chemistry of Triazole-Phenol Ligands

The presence of both a phenolic hydroxyl group and nitrogen atoms within the 1,2,3-triazole ring allows these compounds to act as effective ligands in coordination chemistry. researchgate.netnih.gov The triazole ring, with its strong σ-donor properties, can coordinate to metal ions through its nitrogen atoms. nih.gov This, combined with the potential for deprotonation of the phenolic group to form a phenoxide ligand, enables various coordination modes and the formation of stable metal complexes. scispace.com

The design of metal complexes using triazole-phenol ligands often leverages the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," for the facile synthesis of the 1,4-disubstituted 1,2,3-triazole core. nih.govhbku.edu.qahud.ac.uk This method allows for the modular assembly of ligands with tailored electronic and steric properties.

Once the ligand is synthesized, metal complexes are typically prepared by reacting the triazole-phenol derivative with a suitable metal salt (e.g., cobalt(II), copper(II), nickel(II), zinc(II)) in a solvent such as ethanol. researchgate.netnih.gov The resulting complexes often exhibit well-defined geometries, such as octahedral or distorted octahedral structures. researchgate.netnih.gov Characterization of these complexes is performed using techniques including IR, NMR, mass spectrometry, and X-ray diffraction. nih.govekb.eg The IR spectra are particularly useful for confirming coordination, as shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring and the C-O bond of the phenol (B47542) group indicate metal-ligand bond formation. researchgate.net

| Metal Ion | Typical Geometry | Coordination Sites | Reference |

|---|---|---|---|

| Co(II) | Octahedral | Triazole (N), Phenoxide (O) | researchgate.net |

| Ni(II) | Octahedral | Triazole (N), Phenoxide (O) | researchgate.net |

| Cu(II) | Distorted Octahedral | Triazole (N), Phenoxide (O) | nih.gov |

| Zn(II) | Octahedral | Triazole (N), Phenoxide (O) | researchgate.net |

| Ru(II) | Octahedral | Triazole (N), Pyridyl (N) | scispace.com |

The dual functionality of the triazole-phenol scaffold is instrumental in directing the self-assembly of molecules into ordered supramolecular structures. nih.gov In the solid state, these molecules can form extended networks through intermolecular interactions. A key interaction is the O-H···N hydrogen bond, where the phenolic hydroxyl group acts as a hydrogen bond donor and one of the triazole nitrogen atoms acts as an acceptor. nih.gov

These hydrogen bonds can link molecules in a head-to-tail fashion, forming one-dimensional chains. nih.gov These chains can be further organized into two-dimensional layers and three-dimensional frameworks through weaker interactions, such as C-H···N bonds and π-π stacking between the aromatic triazole and benzene (B151609) rings. nih.gov The interplay between metal coordination and these non-covalent interactions allows for the construction of complex and robust metal-organic frameworks with potential applications in gas storage and separation. nih.gov

Metal complexes incorporating 1,2,3-triazole-based ligands, particularly those of d⁶ metals like ruthenium(II) and iridium(III), are known for their promising photophysical properties. hbku.edu.qahud.ac.uk The high ligand-field strength of the triazole ring can be exploited to tune the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are often responsible for the luminescence of these complexes. hbku.edu.qa

For instance, ruthenium(II) complexes with polypyridyl and triazole-phenol ligands have been investigated as potential dyes in solar cells. scispace.com The electronic properties of the triazole-phenol ligand, which can be modified by adding electron-donating or -withdrawing groups, directly influence the absorption and emission characteristics of the resulting metal complex. scispace.comnih.gov These complexes can exhibit intense luminescence with tunable emission colors, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govhbku.edu.qa

Polymer Chemistry and Monomer Development

The 1,2,3-triazole ring is a valuable component in polymer chemistry due to its facile synthesis via click chemistry, high stability, and its ability to act as a hydrogen bond acceptor. rsc.orgmdpi.com Molecules like 4-(5-methyl-1H-1,2,3-triazol-1-yl)phenol can be envisioned as monomers for the synthesis of functional polymers. The presence of the reactive phenolic hydroxyl group allows for its incorporation into polymer chains through condensation polymerization or by grafting it onto existing polymer backbones.

A notable application is the development of triazole-functionalized phenolic resins. koreascience.kr By incorporating the triazole moiety as a pendant unit on a phenolic resin, researchers have significantly enhanced the thermal stability and flame retardancy of the material. koreascience.kr During decomposition, the triazole group releases nitrogen gas, which contributes to the formation of a stable char layer, thereby reducing heat release and smoke production. koreascience.kr This demonstrates the potential of using triazole-phenol monomers to create inherently flame-retardant polymers for high-performance applications. koreascience.kr

Applications in Advanced Functional Materials (e.g., Dyes, Photographic Materials, Photostabilizers)

The unique properties of triazole-phenol derivatives and their metal complexes make them candidates for various advanced functional materials. As discussed, their metal complexes can be highly luminescent, suggesting applications as dyes and phosphors in lighting and display technologies. scispace.comhbku.edu.qa

Furthermore, the incorporation of triazole units into phenolic resins has been shown to improve their thermal properties and char yield, leading to enhanced flame retardancy. koreascience.kr This makes them valuable for creating advanced materials for the construction and aerospace industries, where high thermal resistance and low flammability are critical. koreascience.kr While specific applications in photographic materials or as photostabilizers are less documented for this particular compound, the inherent UV-absorbing properties of aromatic heterocycles like triazoles suggest potential in these areas.

Catalysis and Ligand Design for Catalytic Systems

Triazole-containing molecules are widely used as ligands in homogeneous catalysis. researchgate.net The nitrogen donor atoms of the triazole ring can effectively coordinate with transition metals such as palladium, copper, and gold, creating catalytically active centers. memphis.edumdpi.comnih.gov The this compound scaffold can act as a bidentate ligand, coordinating to a metal through a triazole nitrogen and the deprotonated phenolic oxygen.

This coordination creates a stable chelate structure that can influence the reactivity and selectivity of the metal catalyst. nih.gov For example, palladium complexes with N-heterocyclic ligands are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov By modifying the substituents on the triazole-phenol backbone, the steric and electronic environment around the metal center can be fine-tuned to optimize catalytic activity and selectivity for specific transformations. nih.gov Copper-diamine catalytic systems involving 1,2,4-triazole (B32235) rings have also been developed for C-H bond functionalization reactions. nih.gov

| Metal Catalyst | Reaction Type | Role of Triazole Ligand | Reference |

|---|---|---|---|

| Palladium(II) | C-H Arylation / Cross-Coupling | Stabilizes metal center, tunes electronic properties | nih.gov |

| Copper(I)/Copper(II) | Azide-Alkyne Cycloaddition (Click Chemistry) | Can be part of the product or a ligand for the catalyst | hbku.edu.qanih.gov |

| Gold(I)/Gold(III) | Azide-Alkyne Cycloaddition | Stabilizes gold nanoparticles, facilitates catalysis | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Current Research on 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Research into this compound and its derivatives has primarily centered on their potential applications in medicinal chemistry. The core structure, featuring a phenol (B47542) group linked to a 5-methyl-1H-1,2,3-triazole ring, provides a versatile scaffold for developing compounds with a range of biological activities.

A significant area of investigation has been the development of sulfamoylated derivatives as potent steroid sulfatase (STS) inhibitors for potential use in breast cancer treatment. nih.govacs.orgnih.gov By modifying the phenyl ring attached to the triazole, researchers have synthesized compounds with impressive inhibitory potency. For instance, derivatives with fluorine substitutions at the meta positions of the terminal aromatic ring have demonstrated enhanced inhibitory properties. nih.govacs.org One of the most active compounds in this class, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201), exhibited a significantly improved IC50 value compared to the reference drug Irosustat in MCF-7 breast cancer cells. nih.gov

The synthesis of these compounds typically involves a key step of Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, to form the 1,2,3-triazole ring. acs.orgmdpi.com This reaction's simplicity and high yield make it an efficient method for producing a diverse library of derivatives. mdpi.com

Beyond cancer research, the broader class of 1,2,3-triazole-containing compounds has been explored for various pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities. tandfonline.commdpi.comfrontiersin.org While specific studies on the antimicrobial or antiviral effects of this compound itself are less prominent, the general biological activity of the triazole moiety suggests potential in these areas as well.

The structural and electronic properties of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and participate in dipole-dipole interactions, contribute to its capacity to bind to biological targets.

Emerging Trends and Challenges in Triazole Chemistry

The field of triazole chemistry is continually evolving, driven by the quest for more efficient and sustainable synthetic methods and the discovery of novel applications.

Emerging Trends:

Advanced Synthetic Methodologies: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a popular method for synthesizing 1,4-disubstituted 1,2,3-triazoles, there is a growing interest in alternative catalytic systems, including those based on ruthenium, silver, and other transition metals, to achieve different regioselectivities or tolerate a broader range of functional groups. tandfonline.comacs.orgnih.gov Metal-free and multicomponent reactions are also gaining traction as they offer more environmentally friendly and atom-economical routes to triazole derivatives. tandfonline.comacs.orgtandfonline.com

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and scalable production of triazole compounds, particularly those involving potentially hazardous intermediates like azides.

Applications in Materials Science: Beyond medicinal chemistry, triazoles are finding increasing use in materials science. Their unique electronic properties and ability to act as ligands for metal ions make them valuable components in the design of polymers, fluorescent sensors, and functional materials. tandfonline.com

Challenges:

Regioselectivity: A persistent challenge in triazole synthesis is controlling the regioselectivity of the cycloaddition reaction to obtain the desired isomer (e.g., 1,4- vs. 1,5-disubstituted triazoles). tandfonline.com While significant progress has been made, the development of highly selective and versatile methods remains an active area of research.

Green Synthesis: The development of greener synthetic routes that minimize the use of hazardous reagents (like organic azides) and solvents is a key challenge. youtube.com This includes the exploration of water-based reaction media and catalyst recycling.

Functionalization of the Triazole Ring: While the synthesis of the triazole core is well-established, the selective functionalization of the triazole ring itself can be challenging. Developing methods for direct C-H functionalization of the triazole ring would open up new avenues for creating complex molecular architectures. frontiersin.org

Understanding Structure-Activity Relationships: A deeper understanding of the relationship between the three-dimensional structure of triazole derivatives and their biological activity is crucial for the rational design of new and more effective therapeutic agents.

Potential Avenues for Further Exploration of this compound Derivatives

The versatile structure of this compound presents numerous opportunities for future research and development.

Expansion of Medicinal Chemistry Applications:

Development of Novel Materials:

Advanced Chemical Synthesis and Functionalization:

Q & A

Q. What are the optimized synthetic routes for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol, and how can purity be validated?

Methodological Answer:

- A common approach involves refluxing precursors (e.g., phenylhydrazine and ethyl acetoacetate) with catalytic acetic acid, followed by ether washing and recrystallization (ethanol) to isolate the product .

- Thin-layer chromatography (TLC) with a solvent system of toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) is recommended for purity validation, using iodine vapor for visualization .

- For triazole-containing analogs, InCl₃-catalyzed alkylation of thiol intermediates with halides in aqueous NaOH improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (e.g., 5-methyltriazole protons appear at δ ~2.3 ppm) .

- FTIR : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and triazole ring vibrations (C=N stretch ~1500–1600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to resolve ambiguities in molecular ion fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the triazole-phenol linkage, while neutral/basic conditions stabilize the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported bond lengths and angles for triazole-phenol derivatives?

Methodological Answer:

- Single-crystal X-ray studies (e.g., Cu-Kα radiation, T = 294 K) reveal mean σ(C–C) = 0.004 Å and R factor < 0.06 for precise structural determination .

- Compare data with Cambridge Structural Database entries to identify outliers. Discrepancies in triazole ring planarity may arise from steric effects of the 5-methyl group .

Q. What computational methods are suitable for modeling electronic interactions between the triazole ring and phenolic hydroxyl group?

Methodological Answer:

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts charge distribution and H-bonding propensity. Solvent effects (e.g., ethanol) can be modeled using the PCM approach .

- Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes with phenolic substrate-binding pockets) .

Q. How can conflicting biological activity data be reconciled for analogs of this compound?

Methodological Answer:

- Structure-activity relationship (SAR) analysis: Modify substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) and test against standardized assays (e.g., MIC for antimicrobial activity) .

- Use error propagation models (Bevington & Robinson) to quantify uncertainties in IC₅₀ values from dose-response curves .

Q. What strategies improve regioselectivity in triazole functionalization during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.